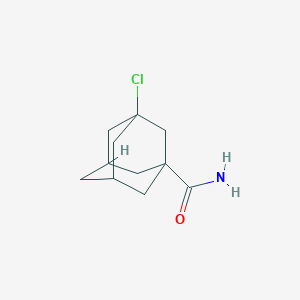

3-Chloroadamantane-1-carboxamide

Descripción general

Descripción

3-Chloroadamantane-1-carboxamide is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Chloroadamantane-1-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial properties and its interaction with biological systems. This article synthesizes available research findings, including structure-activity relationships, biological evaluations, and case studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that while the compound shows activity against certain pathogens, its effectiveness varies significantly among different strains.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Using human peripheral blood mononuclear cells (PBMCs), the compound showed low cytotoxicity, with an IC50 value exceeding 1000 µg/mL, indicating a favorable safety margin for potential therapeutic applications.

Case Study 1: Efficacy Against Drug-Resistant Strains

A recent study highlighted the efficacy of this compound against drug-resistant Staphylococcus aureus strains. The compound was tested in vitro and demonstrated significant bactericidal activity, with researchers noting that it could serve as a lead compound for developing new antibiotics targeting resistant bacteria .

Case Study 2: Structural Modifications and Activity Enhancement

Research focusing on structural modifications of adamantane derivatives has shown that altering substituents can enhance biological activity. For instance, derivatives with additional functional groups at specific positions exhibited improved antimicrobial potency. A systematic study on various analogs revealed that the introduction of electron-withdrawing groups significantly increased the activity against E. coli .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloroadamantane-1-carboxamide is primarily recognized for its role in the development of pharmaceuticals. Its structural similarity to other adamantane derivatives allows for modifications that enhance therapeutic efficacy.

Research has identified this compound as a potential ligand for cannabinoid receptors (CB1 and CB2). These receptors are crucial in various physiological processes, including pain modulation and neuroprotection.

Therapeutic Implications

Compounds that selectively target CB2 receptors have shown promise in treating pain without the psychoactive effects associated with CB1 activation. The use of 3-chloroadamantane derivatives can lead to the development of novel analgesics:

| Target Receptor | Effect | Potential Application |

|---|---|---|

| CB1 | Psychoactive effects | Limited clinical utility |

| CB2 | Analgesic effects | Pain management without side effects |

The selective targeting of these receptors opens avenues for developing safer therapeutic options for chronic pain and inflammatory disorders .

Polymer Science

In addition to medicinal applications, this compound is being explored in polymer science due to its unique chemical structure which can enhance material properties.

Properties and Applications

The incorporation of adamantane derivatives into polymers can improve thermal stability and mechanical strength. This is particularly relevant in the development of high-performance materials used in coatings and composites:

| Property | Enhancement Mechanism | Application Area |

|---|---|---|

| Thermal Stability | Increased cross-linking due to rigid structure | Coatings, aerospace |

| Mechanical Strength | Improved load-bearing capacity | Structural components |

Research indicates that polymers modified with adamantane derivatives exhibit superior performance compared to traditional materials .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

In concentrated hydrochloric acid (HCl), the amide bond cleaves to form 3-chloroadamantane-1-carboxylic acid and ammonium chloride:

Base-Catalyzed Hydrolysis

Under alkaline conditions (e.g., NaOH), the reaction produces the carboxylate salt:

Key Factors Influencing Hydrolysis

-

Temperature : Elevated temperatures (>100°C) accelerate reaction rates .

-

Catalysts : Acidic or basic conditions determine the pathway and products .

Nucleophilic Substitution at the Chlorinated Adamantane Core

The chlorine atom at the 3-position participates in substitution reactions with nucleophiles.

Mechanism :

The reaction proceeds via an pathway, where the nucleophile displaces chloride. The adamantane’s rigid structure sterically hinders backside attack, favoring polar aprotic solvents to stabilize transition states.

Acylation and Alkylation of the Amide Nitrogen

The carboxamide’s nitrogen can be functionalized to form derivatives.

Acylation

Reaction with acetyl chloride in pyridine yields -acetyl-3-chloroadamantane-1-carboxamide:

Alkylation

Using methyl iodide and potassium carbonate in DMF:

Optimization Data :

-

Coupling Reagents : HATU with DIPEA in DMF achieves 85% yield for analogous amide alkylations .

-

Solvent Effects : DMF outperforms THF due to better solubility of intermediates .

Participation in Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-couplings, expanding structural diversity.

Suzuki-Miyaura Coupling

With phenylboronic acid and Pd(PPh):

Key Conditions :

Radical Functionalization

The adamantane core undergoes radical-based C–H functionalization under UV light or initiators (e.g., AIBN):

Chlorination

With CCl and AIBN:

Mechanistic Insight :

Radical intermediates stabilize on the adamantane framework due to hyperconjugation, enabling selective functionalization .

Stability and Decomposition Pathways

-

Thermal Stability : Decomposes above 343°C, releasing CO and HCl.

-

Photodegradation : UV exposure induces homolytic cleavage of the C–Cl bond, forming adamantanyl radicals .

This compound’s reactivity is leveraged in drug discovery for generating bioactive analogs. Future studies should explore enantioselective modifications and catalytic applications.

Propiedades

IUPAC Name |

3-chloroadamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXPGWNCORDLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404799 | |

| Record name | 3-chloroadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-08-0 | |

| Record name | 3-chloroadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.